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Compound Name:
one

cat. No.: B1601138

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1,1-dimethoxypropan-2-one is a versatile trifunctional synthetic building block of
significant interest in organic synthesis and medicinal chemistry. Its molecular structure
incorporates an a-bromo ketone, a reactive functionality, and a protected aldehyde in the form
of a dimethyl acetal. This unique combination allows for selective chemical transformations at
different positions within the molecule, making it a valuable precursor for the synthesis of
complex organic molecules, including heterocyclic compounds and other pharmacologically
relevant scaffolds. This guide provides a comprehensive overview of its molecular structure,
properties, synthesis, and reactivity, with a focus on experimental data and protocols.

Molecular Structure and Properties

3-Bromo-1,1-dimethoxypropan-2-one, with the chemical formula CsH9BrOs, possesses a
propane backbone with key functional groups at each position.[1] The C1 position features a
dimethyl acetal, which serves as a stable protecting group for an aldehyde functionality. The C2
position is occupied by a ketone (carbonyl group), and the C3 position is substituted with a
bromine atom, rendering the a-carbon electrophilic and susceptible to nucleophilic attack.

Physicochemical Properties
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A summary of the key physicochemical properties of 3-Bromo-1,1-dimethoxypropan-2-one is

presented in Table 1. These values are essential for its handling, purification, and use in

chemical reactions.

Property Value Reference
3-bromo-1,1-dimethoxypropan-
IUPAC Name [2]
2-one
CAS Number 75271-94-2 [1]
Molecular Formula CsH9BrOs [1]
Molecular Weight 197.03 g/mol [2]
Presumed to be a liquid or low-
Appearance _ ,
melting solid
Boiling Point 60-63 °C at 2.0 Torr [1]

Density (Predicted)

1.465 + 0.06 g/cm?3

[1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 3-Bromo-1,1-

dimethoxypropan-2-one. While experimentally determined spectra are not widely available in

public databases, predicted data provides valuable insight into its structural features.

Table 2: Predicted Spectroscopic Data for 3-Bromo-1,1-dimethoxypropan-2-one
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Predicted
Spectroscopy Type Parameter Reference
Value/Range
Chemical Shift () of -
1H NMR OCHs protons (6H, ~3.4 ppm [1]
singlet)
Chemical Shift () of -
CH:zBr protons (2H, ~4.2 ppm [1]
singlet)
Chemical Shift (d) of
acetal -CH proton (1H, ~4.8 ppm [1]

singlet)

Chemical Shift (d) of N
13C NMR Not Specified
methoxy carbons

Chemical Shift () of -

Not Specified
CHzBr carbon
Chemical Shift (d) of
~102 ppm [1]
acetal carbon
Chemical Shift (8) of
ketone carbonyl ~200 ppm [1]
carbon
Infrared (IR) C=0 stretch (ketone) ~1715cm1
C-O stretch
1050-1200 cm~1
(acetal/ether)
C-Br stretch 500-700 cm—t
Molecular lon [M]* (for
Mass Spectrometry m/z 196
798!‘)
Molecular lon [M]* (for
m/z 198

81Br)
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Note: The predicted NMR data should be used as a guide and experimental verification is
recommended.

Experimental Protocols
Synthesis of 3-Bromo-1,1-dimethoxypropan-2-one

The most common method for the synthesis of 3-Bromo-1,1-dimethoxypropan-2-one is the
a-bromination of its precursor, 1,1-dimethoxypropan-2-one.[1] This can be achieved using
various brominating agents. A general experimental protocol is outlined below.

Protocol: a-Bromination of 1,1-dimethoxypropan-2-one
Materials:

e 1 1-dimethoxypropan-2-one

e N-Bromosuccinimide (NBS) or Elemental Bromine (Brz)

o Carbon tetrachloride (CCls) or another suitable inert solvent
» Radical initiator (e.g., AIBN or benzoyl peroxide) if using NBS
e Sodium bicarbonate solution (saturated)

e Anhydrous magnesium sulfate (MgSOa)

» Rotary evaporator

» Standard laboratory glassware and safety equipment
Procedure:

e Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, dissolve 1,1-dimethoxypropan-2-one in a suitable solvent like carbon
tetrachloride.

» Addition of Brominating Agent:
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o Using NBS: Add N-Bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of a
radical initiator to the solution.

o Using Elemental Bromine: Slowly add a solution of elemental bromine (1.0 equivalent) in
the same solvent to the reaction mixture at a controlled temperature (e.g., 0 °C to room
temperature).

» Reaction Progression: Heat the reaction mixture to reflux (if using NBS) or stir at room
temperature until the reaction is complete (monitor by TLC or GC). The disappearance of the
starting material and the formation of the product can be observed.

o Work-up:
o Cool the reaction mixture to room temperature.
o Filter off the succinimide byproduct if NBS was used.

o Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any
acidic byproducts, followed by washing with water and brine.

o Dry the organic layer over anhydrous magnesium sulfate.
 Purification:

o Filter off the drying agent.

o Remove the solvent under reduced pressure using a rotary evaporator.

o The crude product can be purified by vacuum distillation to obtain pure 3-Bromo-1,1-
dimethoxypropan-2-one.

Logical Workflow for Synthesis:
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Caption: Synthetic workflow for 3-Bromo-1,1-dimethoxypropan-2-one.

Chemical Reactivity and Applications

The synthetic utility of 3-Bromo-1,1-dimethoxypropan-2-one stems from the differential
reactivity of its functional groups. The a-bromo ketone is a key site for nucleophilic substitution
and rearrangement reactions, while the acetal provides a masked aldehyde that can be
deprotected under acidic conditions for further transformations.

Hantzsch Thiazole Synthesis

A significant application of a-halo ketones like 3-Bromo-1,1-dimethoxypropan-2-one is in the
Hantzsch thiazole synthesis, a classic method for the preparation of thiazole derivatives.[3]
Thiazoles are important heterocyclic motifs found in numerous biologically active compounds.

Experimental Protocol: Hantzsch Thiazole Synthesis

Materials:

3-Bromo-1,1-dimethoxypropan-2-one

Thiourea or a substituted thioamide

Ethanol or another suitable protic solvent

Base (e.g., sodium acetate, pyridine) - optional, depending on the substrate
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» Standard laboratory glassware and safety equipment
Procedure:

e Reaction Setup: In a round-bottom flask, dissolve 3-Bromo-1,1-dimethoxypropan-2-one
and an equimolar amount of thiourea (or a substituted thioamide) in ethanol.

o Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The
reaction typically proceeds via the formation of an intermediate isothiouronium salt, which
then cyclizes.

o Work-up:
o Cool the reaction mixture to room temperature.
o If a precipitate forms, it can be collected by filtration.
o Alternatively, the solvent can be removed under reduced pressure.

 Purification: The resulting thiazole derivative can be purified by recrystallization or column
chromatography.

Signaling Pathway for Hantzsch Thiazole Synthesis:
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Caption: Hantzsch thiazole synthesis pathway.

Conclusion

3-Bromo-1,1-dimethoxypropan-2-one is a highly valuable and versatile building block in
organic synthesis. Its distinct functional groups allow for a range of selective chemical
transformations, making it an important precursor for the synthesis of complex molecules,
particularly heterocyclic compounds. The experimental protocols and data provided in this
guide offer a solid foundation for researchers and scientists in the field of drug development
and organic chemistry to utilize this compound in their synthetic endeavors. Further exploration
of its reactivity is likely to uncover new and innovative applications in the future.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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